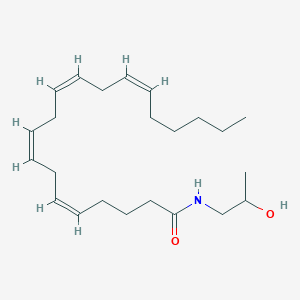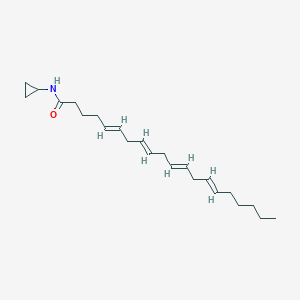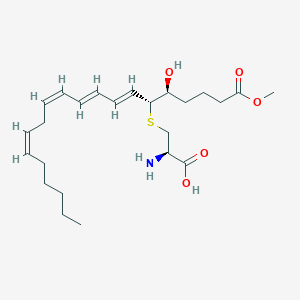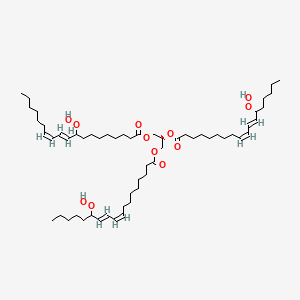![molecular formula C27H39NO2 B10767363 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group attached to a benzamide moiety and a long polyunsaturated fatty acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and eicosatetraenoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of eicosatetraenoic acid and the amine group of 4-hydroxybenzoic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: LiAlH4 or NaBH4 (sodium borohydride) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of 4-oxo-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide.
Reduction: Formation of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzylamine.
Substitution: Formation of 4-alkoxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide involves its interaction with specific molecular targets. The hydroxy group and the amide bond play crucial roles in binding to enzymes or receptors, modulating their activity. The polyunsaturated fatty acid chain may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzylamine: Similar structure but with an amine group instead of an amide.
4-oxo-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide: Oxidized form of the compound.
4-alkoxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide: Substituted with an alkoxy group.
Uniqueness
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide is unique due to its combination of a hydroxybenzamide moiety with a long polyunsaturated fatty acid chain. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C27H39NO2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)/b7-6+,10-9+,13-12+,16-15+ |
InChI 键 |
XCWBOAHOJHPWLA-CGRWFSSPSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCNC(=O)C1=CC=C(C=C1)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


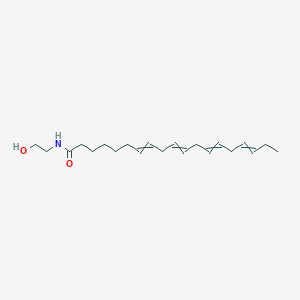
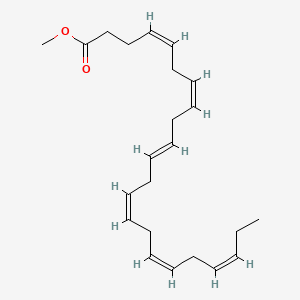
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
